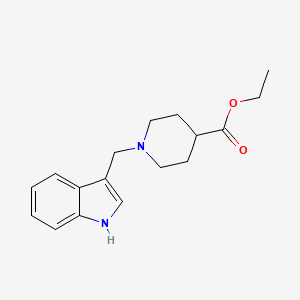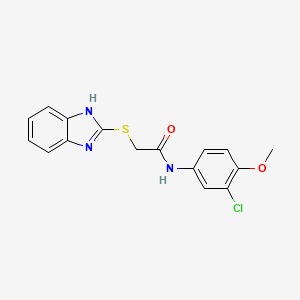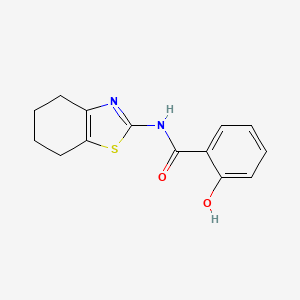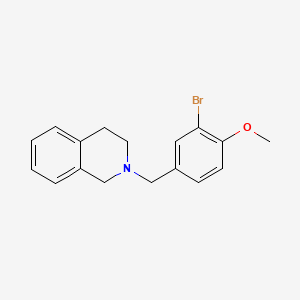![molecular formula C15H27NO2S B5639139 {3-(3-methyl-2-buten-1-yl)-1-[3-(methylthio)propanoyl]-3-piperidinyl}methanol](/img/structure/B5639139.png)
{3-(3-methyl-2-buten-1-yl)-1-[3-(methylthio)propanoyl]-3-piperidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves condensation reactions, where two or more molecules combine, resulting in the formation of a larger molecule along with the elimination of a smaller molecule, such as water. For example, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol demonstrates a typical approach involving the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride, utilizing methylene dichloromethane as a solvent and triethylamine as a base (Girish et al., 2008). Such methodologies are crucial for constructing piperidinyl-methanol derivatives, which can be relevant to the synthesis of the compound of interest.
Molecular Structure Analysis
Molecular structure determination often relies on spectroscopic techniques and X-ray crystallography. The detailed crystal structure of related compounds, such as [1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol], provides insights into the spatial arrangement of atoms and the conformation of the molecular framework, revealing a monoclinic space group with specific cell parameters and a chair conformation of the piperidine ring (Benakaprasad et al., 2007). This information is vital for understanding the structural characteristics of similar compounds.
Chemical Reactions and Properties
The chemical reactivity of compounds is influenced by their molecular structure. For instance, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes showcase how structural elements can enable catalytic activities, such as the oxidative cyclization of alkenols (Dönges et al., 2014). Understanding the reactivity patterns of such complexes can shed light on potential chemical behaviors of the target compound.
Physical Properties Analysis
The physical properties of a compound, including its solubility, melting point, and crystalline structure, are crucial for its practical application. These properties are often determined through experimental studies, such as thermogravimetric analysis, which provides insights into the thermal stability of compounds. For example, the thermal, optical, etching, and structural studies of specific organosulfur compounds offer a comprehensive view of their stability and behavior under various conditions (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, are foundational to understanding a compound's potential applications and safety considerations. Studies on similar compounds, such as the reactions of piperidine with nitroaryl phenyl ethers in methanol, elucidate mechanisms of aromatic nucleophilic substitution reactions in protic solvents, which could be relevant to the target molecule's behavior (Emokpae et al., 1990).
Propiedades
IUPAC Name |
1-[3-(hydroxymethyl)-3-(3-methylbut-2-enyl)piperidin-1-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2S/c1-13(2)5-8-15(12-17)7-4-9-16(11-15)14(18)6-10-19-3/h5,17H,4,6-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYODQLGUJSDGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)C(=O)CCSC)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-fluoro-2-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}quinolin-4(1H)-one](/img/structure/B5639075.png)
![3-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5639078.png)
![2-cyano-N-(2-furylmethyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5639082.png)
![1'-[(3-chlorophenoxy)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639083.png)



![N-(4-methyl-1,3-thiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5639110.png)


![6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5639128.png)
![5-(5-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-furyl)-2-benzofuran-1(3H)-one](/img/structure/B5639146.png)
